molecular formula C7H14N2O2S B12940432 D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

Cat. No.: B12940432
M. Wt: 190.27 g/mol
InChI Key: COKGSRJPLUNYIU-UHNVWZDZSA-N
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Description

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and aminomethylated compounds. Examples include:

  • Thiazolidine-4-carboxylic acid
  • 2-Aminomethylthiazolidine
  • 5,5-Dimethylthiazolidine

Uniqueness

(2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both aminomethyl and dimethyl groups on the thiazolidine ring. This unique structure can impart distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1

InChI Key

COKGSRJPLUNYIU-UHNVWZDZSA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)CN)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CN)C(=O)O)C

Origin of Product

United States

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